Cyclododecane, methoxy-

Description

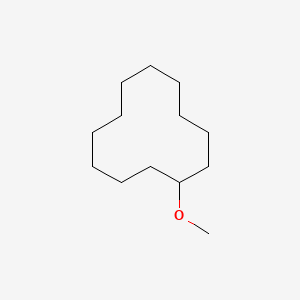

Structure

2D Structure

3D Structure

Properties

CAS No. |

2986-54-1 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

methoxycyclododecane |

InChI |

InChI=1S/C13H26O/c1-14-13-11-9-7-5-3-2-4-6-8-10-12-13/h13H,2-12H2,1H3 |

InChI Key |

WDSOYUINLRIGNV-UHFFFAOYSA-N |

SMILES |

COC1CCCCCCCCCCC1 |

Canonical SMILES |

COC1CCCCCCCCCCC1 |

Other CAS No. |

2986-54-1 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for Methoxycyclododecane and Its Stereoisomers

Regioselective Synthetic Pathways to Methoxycyclododecane Derivatives

Regioselectivity describes the preference for a reaction to occur at one specific site over other possible positions. wikipedia.org In the context of the large and conformationally complex cyclododecane (B45066) ring, achieving high regioselectivity is a significant synthetic challenge, particularly when starting from the unactivated hydrocarbon. researchgate.net

Direct oxidation of cyclododecane, for instance, typically yields a mixture of cyclododecanone (B146445) and cyclododecanol (B158456) with limited regiocontrol. researchgate.net However, more sophisticated methods allow for the introduction of functional groups at specific positions, which can then be converted to or coexist with a methoxy (B1213986) group.

A notable example involves the synthesis of 3-methoxycyclododecane-1,2-dione. thieme-connect.com This process, starting from an α-methylene ketone, demonstrates that a methoxy group can be part of a regioselectively functionalized cyclododecane scaffold, where subsequent reactions can be directed to the dione (B5365651) functionality. thieme-connect.com The challenge in these pathways lies in controlling the initial functionalization step on the cyclododecane ring. Approaches often rely on directing groups or the inherent reactivity differences introduced by an initial functional group to guide subsequent transformations. core.ac.uknih.gov

Metal-free, radical-based methods have also emerged for the highly regioselective functionalization of olefins, which could be applied to cyclododecene (B75492) derivatives to install precursors for the methoxy group or other functionalities. organic-chemistry.org

Table 1: Examples of Regioselective Reactions on Cyclododecane Scaffolds

| Starting Material | Reagent(s) | Product | Reaction Type | Ref. |

| α-Methylene Ketone (Cyclododecane-based) | 1. NaNO₂, aq. HCl, THF | 3-Methoxycyclododecane-1,2-dione | Nitrosation/Oxidation | thieme-connect.com |

| Cyclododecanone | Aromatic aldehydes, Anilines, NH₄OAc | α,α'-bis(substituted-benzylidene)cyclododecanone | Mannich Reaction | researchgate.net |

| Alkenes (general) | TMSN₃, Ketimines, Hypervalent Iodine Reagent | β-azidoimines | Azidoimination | organic-chemistry.org |

Stereoselective and Enantioselective Synthesis of Methoxycyclododecane Isomers

Stereoselective synthesis aims to produce a single stereoisomer (or a specific mixture) from a substrate. dalalinstitute.com This is crucial for producing specific isomers of methoxycyclododecane, as different stereoisomers can have distinct properties. This can be divided into diastereoselective and enantioselective approaches.

Diastereoselective reactions produce a preference for one diastereomer over other possibilities. dalalinstitute.com This is often achieved by using the existing stereochemistry in a molecule to direct the formation of a new stereocenter. wikipedia.org

For the cyclododecane ring, several diastereoselective methods have been developed:

Diastereoselective C–H Oxidation: Cationic, iodine(III)-mediated oxidation has been shown to achieve the diastereoselective oxygenation of remote C–H bonds in cyclic hydrocarbons, including cyclododecane. researchgate.net This allows for the creation of specific diastereomers of hydroxylated cyclododecane, which are direct precursors to methoxycyclododecane stereoisomers.

Diastereoselective Mannich Reaction: The reaction of cyclododecanone with aromatic aldehydes and anilines can proceed with high diastereoselectivity. researchgate.net This creates new stereocenters on the ring with a controlled relative configuration, yielding complex derivatives that could potentially be converted to methoxycyclododecane isomers.

Transformations of Macrocyclic Diketones: Diastereoselective Grignard reactions on 1,4-diketones derived from cyclododecanone provide a pathway to functionalized cyclododecane derivatives with controlled stereochemistry. auburn.edu

These methods are powerful tools for creating specific three-dimensional arrangements of substituents on the large ring scaffold.

Asymmetric induction is the process where a chiral feature in the substrate, reagent, or catalyst preferentially leads to the formation of one enantiomer over the other. wikipedia.org This is the foundation of asymmetric synthesis, which is essential for producing enantiomerically pure compounds. uwindsor.cauniurb.it

A key strategy for the asymmetric synthesis of methoxycyclododecane precursors is through biocatalysis. Engineered cytochrome P450 mono-oxygenases have demonstrated the ability to perform highly regio- and stereoselective oxidation of unactivated C-H bonds on the cyclododecane ring. nih.gov This enzymatic hydroxylation can produce enantiomerically pure cyclododecanol isomers. The resulting chiral alcohol serves as a direct precursor to a specific enantiomer of methoxycyclododecane via methylation. The desosamine (B1220255) sugar moiety of the natural substrate for the enzyme PikC is essential for this biochemical transformation, indicating the importance of a directing group for the catalyst. nih.gov

Another powerful strategy is dynamic kinetic resolution (DKR). princeton.edu In this approach, a racemic starting material is continuously racemized while one enantiomer is selectively converted to the product, theoretically allowing for a 100% yield of a single product enantiomer. princeton.edu This could be applied, for example, to the enzymatic acylation of a racemic cyclododecanol, where one enantiomer is acylated while the other is left untouched and continuously racemized.

Table 2: Strategies for Asymmetric Synthesis of Cyclododecane Derivatives

| Strategy | Method | Example Application | Outcome | Ref. |

| Biocatalysis | Engineered P450 Enzyme (e.g., PikC) | Hydroxylation of a cyclododecane ring appended with a directing group | Enantiomerically pure cyclododecanol isomer | nih.gov |

| Asymmetric Catalysis | Chiral Catalysts/Ligands | Asymmetric reduction of a prochiral cyclododecenone | Enantiomerically enriched cyclododecanol | uwindsor.caprinceton.edu |

| Chiral Auxiliaries | Reversible attachment of a chiral molecule (e.g., Evans' auxiliary) | Diastereoselective alkylation of a cyclododecanone derivative | Formation of a new stereocenter with high control, followed by removal of the auxiliary | wikipedia.org |

Ring-Forming Reactions and Cyclododecane Core Construction with Methoxy Moieties

Ring-forming reactions are a broad class of reactions that construct cyclic molecules from acyclic precursors. wikipedia.org While many powerful ring-forming methods exist, such as the Robinson annulation or Pauson-Khand reaction, they are typically employed for constructing five- or six-membered rings. libretexts.orglibretexts.org

The industrial synthesis of the cyclododecane core does not typically involve the simultaneous incorporation of a methoxy group. The standard route involves the cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene, which is subsequently hydrogenated to produce cyclododecane. Functionalization, including the introduction of a methoxy group or its precursor, is almost always performed on the pre-formed C12 ring.

However, alternative and more specialized strategies for ring construction exist. Enzymatic cascades have been shown to construct new cyclododecane cores from non-natural farnesyl pyrophosphate (FPP) derivatives. acs.org This biosynthetic approach, using enzymes like geranylgeranyl pyrophosphate synthase (GGPPS) and spata-13,17-diene synthase (SpS), demonstrates the possibility of building the C12 ring from an acyclic, functionalized precursor, which could offer a future pathway for incorporating a methoxy moiety or a suitable precursor during the cyclization step itself. acs.org Ring-contraction rearrangements of larger rings or ring-expansion of smaller ones are also known but are not standard routes to cyclododecane. chemistrysteps.com

Functional Group Interconversions and Derivatization Strategies of the Methoxy Moiety on the Cyclododecane Scaffold

Functional Group Interconversion (FGI) is a fundamental strategy in organic synthesis, defined as the conversion of one functional group into another through reactions like oxidation, reduction, or substitution. tgc.ac.inimperial.ac.uk FGI is the most common and direct method for preparing methoxycyclododecane.

The principal FGI pathways to methoxycyclododecane are:

Williamson Ether Synthesis: This is the most direct route, involving the methylation of cyclododecanol. The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile, displacing a halide from a methylating agent like methyl iodide (CH₃I) or a sulfate (B86663) from dimethyl sulfate. almerja.com

Reduction followed by Methylation: Cyclododecanone, a common bulk chemical, can be reduced to cyclododecanol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The resulting alcohol is then methylated as described above.

Once synthesized, the methoxycyclododecane scaffold can be further functionalized if other reactive groups are present. For instance, in 3-methoxycyclododecane-1,2-dione, the ketone functionalities are available for a wide range of transformations, such as condensation or reduction, while the methoxy group remains intact. thieme-connect.com The methoxy group itself is generally unreactive and not easily derivatized, typically requiring harsh conditions (e.g., strong acids like HBr) to cleave the ether bond. Therefore, it is more often considered a stable substituent rather than a handle for further derivatization.

Table 3: Key Functional Group Interconversions for Methoxycyclododecane Synthesis

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Transformation | Ref. |

| Ketone (C=O) | NaBH₄ or LiAlH₄ | Alcohol (-OH) | Reduction | youtube.com |

| Alcohol (-OH) | 1. NaH; 2. CH₃I | Ether (-OCH₃) | Williamson Ether Synthesis | almerja.com |

| Alkene (C=C) | 1. B₂H₆; 2. H₂O₂, NaOH | Alcohol (-OH) | Hydroboration-Oxidation | youtube.com |

| Carboxylic Acid (-COOH) | 1. SOCl₂; 2. CH₂N₂; 3. Ag₂O, H₂O | Homologated Acid (-CH₂COOH) | Arndt-Eistert Synthesis | vanderbilt.edu |

Reaction Chemistry and Mechanistic Investigations of Methoxycyclododecane Transformations

Oxidation Reactions and Pathways of Methoxycyclododecane

The oxidation of ethers can proceed through various pathways, often leading to a mixture of products. In the case of methoxycyclododecane, the presence of the electron-donating methoxy (B1213986) group can influence the site and nature of the oxidation.

The synthesis of methoxycyclododecane can be achieved from its precursor, cyclododecanone (B146445). A key transformation in this context is the Baeyer-Villiger oxidation, a reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgnih.gov This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a cornerstone of organic synthesis. wikipedia.orgnih.gov

The mechanism involves the initial protonation of the carbonyl oxygen, enhancing its electrophilicity. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgyoutube.com This is followed by a concerted migration of an alkyl group to the adjacent oxygen of the peroxide, leading to the formation of an ester or lactone and a carboxylic acid. wikipedia.org

For cyclododecanone, treatment with a peracid such as permaleic acid results in the formation of the corresponding lactone, 13-dodecanolide. researchgate.net This lactone can then be further transformed into methoxycyclododecane through subsequent reactions. The Baeyer-Villiger oxidation is highly valuable for the synthesis of complex molecules and functional polymers. researchgate.net

The oxidation of 1,1-dimethoxycyclododecane (B1617636) with peracids has also been investigated, leading to the formation of α,ω-dicarboxylic acids. researchgate.net The reaction conditions, such as the solvent and temperature, can influence the yield of the desired products. researchgate.net

Table 1: Baeyer-Villiger Oxidation of Cyclododecanone

| Oxidant | Substrate | Product | Yield | Reference |

| Permaleic acid | Cyclododecanone | 13-Dodecanolide | 75% | researchgate.net |

Note: This table is generated based on available data and may not be exhaustive.

Regioselectivity and stereoselectivity are crucial aspects of organic reactions, determining the specific isomer of a product that is formed. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.comyoutube.com In the context of the Baeyer-Villiger oxidation, the migratory aptitude of the groups attached to the carbonyl carbon dictates the regiochemical outcome. organic-chemistry.org The general order of migration is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgwiley-vch.de This preference is attributed to the ability of the migrating group to stabilize the developing positive charge in the transition state. wiley-vch.de

The stereochemistry of the migrating group is retained during the Baeyer-Villiger oxidation. youtube.comscribd.com This stereospecificity is a key feature of the reaction, making it a powerful tool in asymmetric synthesis for the preparation of chiral lactones from chiral or racemic ketones. nih.gov The stereoelectronic effects, specifically the anti-periplanar alignment of the migrating group's σ-orbital with the peroxide's σ*-orbital, are believed to control the reaction's outcome. wikipedia.org

Substitution and Elimination Reactions on the Methoxycyclododecane Framework

Substitution and elimination reactions are fundamental transformations in organic chemistry that allow for the interconversion of functional groups. masterorganicchemistry.comkhanacademy.orgyoutube.combingol.edu.trlibretexts.org In methoxycyclododecane, the methoxy group can act as a leaving group in substitution reactions, particularly when protonated by a strong acid to form a better leaving group. masterorganicchemistry.com However, ethers are generally less reactive towards nucleophilic substitution than alkyl halides.

Elimination reactions of methoxycyclododecane would lead to the formation of cyclododecene (B75492) isomers. These reactions typically require a strong base to deprotonate a carbon adjacent to the carbon bearing the methoxy group, followed by the elimination of methanol (B129727). The regioselectivity of the elimination (i.e., the position of the resulting double bond) would be influenced by factors such as the strength and steric bulk of the base, as well as the reaction temperature. libretexts.org

Rearrangement Reactions Involving Methoxycyclododecane Systems

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.despcmc.ac.inwikipedia.org Carbocation rearrangements, such as hydride and alkyl shifts, are common in reactions that proceed through carbocation intermediates, for instance, in certain substitution or elimination reactions. libretexts.orgchemistrysteps.com The driving force for these rearrangements is the formation of a more stable carbocation. libretexts.org

In the context of methoxycyclododecane, if a carbocation were to be formed on the cyclododecane (B45066) ring, for example, through the loss of the methoxy group under acidic conditions, it could potentially undergo transannular hydride or alkyl shifts. The large and flexible nature of the twelve-membered ring allows for such intramolecular rearrangements to occur, leading to the formation of different constitutional isomers.

The Baeyer-Villiger oxidation itself is a type of rearrangement reaction where an alkyl group migrates from a carbon to an oxygen atom. wiley-vch.de Other named rearrangement reactions like the Beckmann, Lossen, and Curtius rearrangements also involve the migration of a group to an electron-deficient atom. wiley-vch.dewikipedia.org

Transition Metal-Catalyzed Reactions of Methoxycyclododecane

Transition metal-catalyzed reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grnih.govresearchgate.netsioc-journal.cnsioc-journal.cn These methods often rely on the activation of otherwise unreactive C-H bonds. nih.govsioc-journal.cnrsc.orgsioc-journal.cnresearchgate.net

For a molecule like methoxycyclododecane, transition metal catalysis could offer pathways for direct functionalization of the cyclododecane ring. The methoxy group, being a Lewis basic site, could potentially direct a transition metal catalyst to a nearby C-H bond, facilitating its activation and subsequent reaction. This "directing group" strategy is a powerful tool for controlling regioselectivity in C-H functionalization reactions. nih.govsioc-journal.cnsioc-journal.cn

Various transition metals, including palladium, rhodium, iridium, and cobalt, have been employed in C-H activation catalysis. nih.govrsc.org The reactions can lead to alkylation, arylation, and other valuable transformations. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are powerful methods for forming new C-C bonds, and while typically performed on pre-functionalized substrates, advancements in C-H activation are expanding their scope to include unactivated hydrocarbons. eie.grnih.gov

Structural and Conformational Analysis of Methoxycyclododecane Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. auremn.org.brnih.gov For methoxycyclododecane, with its flexible twelve-membered ring, NMR provides critical data on the conformational preferences and dynamics.

Elucidation of Conformational Equilibria via Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) spectroscopy is an effective method for studying molecular processes that involve reversible changes in chemical shifts or coupling constants, such as conformational changes. libretexts.orgresearchgate.net In solution, methoxycyclododecane exists as a mixture of multiple conformers that rapidly interconvert. At room temperature, the rate of this interconversion is typically fast on the NMR timescale, resulting in a spectrum with averaged signals. researchgate.net

By lowering the temperature, the rate of conformational exchange can be slowed down. libretexts.orgscielo.org.mx This allows for the observation of distinct signals for the individual conformers, a phenomenon known as the slow exchange regime. uvic.ca The temperature at which the separate signals merge into a single broad peak is called the coalescence temperature, which can be used to calculate the energy barrier for the conformational change. uvic.ca

For methoxycyclododecane, variable temperature NMR studies would reveal the presence of different ring conformations and the energetic barriers between them. The large, flexible cyclododecane (B45066) ring can adopt several low-energy conformations, and the methoxy (B1213986) group can be oriented in either an axial-like or equatorial-like position relative to the mean plane of the ring. The study of these dynamic processes provides a detailed picture of the conformational landscape of the molecule in solution. nih.gov

13C NMR Chemical Shift Analysis for Structural and Conformational Insights

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in a different chemical environment gives rise to a distinct peak in the spectrum. libretexts.org For methoxycyclododecane, the ¹³C NMR spectrum would show separate signals for the methoxy carbon, the carbon atom of the cyclododecane ring attached to the methoxy group, and the other methylene (B1212753) carbons of the ring.

The chemical shift of a particular carbon is influenced by its local electronic environment. For instance, the carbon atom bonded to the electronegative oxygen of the methoxy group will be deshielded and appear at a lower field (higher ppm value) compared to the other ring carbons. libretexts.org The chemical shifts of the cyclododecane ring carbons can also provide clues about the ring's conformation. Different ring conformations can lead to subtle changes in the chemical shifts of the carbon atoms due to variations in bond angles and through-space interactions. By comparing the experimental chemical shifts with those predicted from theoretical calculations for different possible conformations, it is possible to gain insights into the predominant conformation in solution. rsc.orgorganicchemistrydata.org

Table 1: Representative ¹³C NMR Chemical Shifts for Methoxycyclododecane

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| Methoxy (CH₃-O) | 55 - 65 |

| Ring Carbon (C-O) | 75 - 85 |

| Other Ring Carbons (CH₂) | 20 - 35 |

Note: These are approximate values and can be influenced by the solvent and temperature.

X-ray Crystallography for Three-Dimensional Structural Elucidation of Methoxycyclododecane Derivatives

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, a detailed model of the molecular structure can be constructed. amherst.edu

Solid-State Conformational Preferences and Packing Effects

In the solid state, the conformation of a molecule is "frozen" into a single arrangement. X-ray crystallographic analysis of a suitable single crystal of methoxycyclododecane or a derivative would provide definitive information about its solid-state conformation. This includes the precise bond lengths, bond angles, and torsion angles, revealing the specific shape of the cyclododecane ring and the orientation of the methoxy substituent.

The conformation observed in the crystal is influenced by both intramolecular forces (steric and electronic effects within the molecule) and intermolecular forces (how the molecules pack together in the crystal lattice). mst.edu The crystal packing can favor a particular conformation that might not be the most stable one in the gas phase or in solution.

Intermolecular Interactions in Crystalline Methoxycyclododecane Architectures

The way molecules are arranged in a crystal is determined by a variety of non-covalent intermolecular interactions. For methoxycyclododecane, these would primarily be van der Waals forces between the hydrocarbon portions of the molecules. The presence of the ether oxygen allows for the possibility of weak hydrogen bonding if suitable donor atoms are present in co-crystallized molecules.

The analysis of the crystal structure reveals the distances and geometries of these intermolecular contacts, providing insight into the forces that govern the formation and stability of the crystal lattice. Understanding these interactions is crucial for predicting and controlling the physical properties of the solid material.

Vibrational Spectroscopy (Infrared and Raman) in Conformational Characterization

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. wikipedia.orglibretexts.org These techniques are sensitive to the types of chemical bonds present and their environment, making them useful for identifying functional groups and gaining conformational information. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule. wikipedia.org For methoxycyclododecane, characteristic IR absorption bands would be observed for the C-H stretching and bending vibrations of the methyl and methylene groups, as well as the C-O stretching vibration of the ether linkage. The exact positions of these bands can be sensitive to the molecular conformation. In some cases, different conformers may exhibit distinct peaks in the IR spectrum, and the relative intensities of these peaks can be used to study the conformational equilibrium. auremn.org.br

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. horiba.comriverd.com It is particularly useful for studying the vibrations of non-polar bonds, such as the C-C bonds of the cyclododecane ring. The Raman spectrum of methoxycyclododecane would show characteristic signals for the skeletal vibrations of the ring. Changes in the ring conformation would lead to shifts in the frequencies and intensities of these Raman bands.

By combining the information from both IR and Raman spectroscopy, a more complete picture of the vibrational properties and conformational state of methoxycyclododecane can be obtained.

Mass Spectrometry Fragmentation Patterns for Structural Confirmation (beyond basic identification)

Mass spectrometry is a powerful analytical technique for the structural elucidation of organic compounds, providing information beyond simple molecular weight determination. When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺˙). This high-energy molecular ion then undergoes a series of fragmentation processes, breaking down into smaller, charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint," offering detailed insights into the molecule's structure. For methoxycyclododecane, the fragmentation pattern is influenced by the presence of both the large, flexible cyclododecane ring and the methoxy group.

Detailed Research Findings

The fragmentation of methoxycyclododecane is primarily driven by two main features: the cleavage of the bond between the cyclododecyl ring and the methoxy group, and the characteristic fragmentation of the large cycloalkane ring.

One of the most significant fragmentation pathways for ethers is the α-cleavage, where the bond beta to the oxygen atom is broken. In the case of methoxycyclododecane, this would involve the cleavage of a C-C bond within the cyclododecane ring adjacent to the point of methoxy substitution. This leads to the formation of a stable oxonium ion.

Another key fragmentation pathway is the loss of the methoxy group as a neutral radical (·OCH₃) or a methanol (B129727) molecule (CH₃OH). The loss of the methoxy radical results in a fragment ion at m/z 167 ([M - 31]⁺). The loss of a methanol molecule, often through a rearrangement process, would produce a fragment at m/z 166 ([M - 32]⁺).

The large cyclododecane ring itself will also undergo extensive fragmentation. Saturated cycloalkanes typically fragment through the initial cleavage of a C-C bond to form a linear radical cation, which then undergoes further fragmentation by losing successive alkyl radicals. This results in a characteristic pattern of ion clusters separated by 14 mass units (corresponding to the loss of CH₂ groups). For cyclododecane, prominent peaks are often observed at m/z values corresponding to CnH2n+1⁺ and CnH2n-1⁺ fragments.

GC-MS data available in the NIST (National Institute of Standards and Technology) database for methoxycyclododecane indicates a complex spectrum with a total of 84 peaks. nih.gov The most abundant fragments are reported at the following m/z values:

| m/z | Relative Abundance |

| 71 | Base Peak (Most Abundant) |

| 55 | Second Highest |

| 43 | Third Highest |

This table is based on data from the NIST Mass Spectrometry Data Center for methoxycyclododecane. nih.gov

The presence of these low-mass fragments strongly suggests significant fragmentation of the cyclododecane ring. The ions at m/z 71, 55, and 43 likely correspond to various C₅, C₄, and C₃ fragments, respectively, formed through complex rearrangement and cleavage processes of the twelve-membered ring.

For structural confirmation, high-resolution mass spectrometry (HRMS) would be invaluable. HRMS can provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and confirming the presence of the oxygen atom in specific fragments. mdpi.com Tandem mass spectrometry (MS/MS) experiments could further elucidate the fragmentation pathways by isolating a specific fragment ion and inducing further fragmentation to establish its structure and relationship to the parent ion.

Computational and Theoretical Studies of Methoxycyclododecane

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic properties and inherent reactivity of methoxycyclododecane. rowansci.comnih.gov Ab initio methods derive their results from first principles without reliance on experimental data, while DFT methods have gained popularity for their balance of computational efficiency and accuracy in handling electron correlation. scirp.orglsu.edunih.gov

These calculations can determine key electronic descriptors that govern a molecule's behavior. For methoxycyclododecane, this includes mapping the electron density distribution, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculating the electrostatic potential. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The electrostatic potential map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents. mdpi.com The oxygen atom of the methoxy (B1213986) group, for instance, would be identified as a region of high electron density.

Table 1: Hypothetical Electronic Properties of Methoxycyclododecane Calculated via DFT Calculations performed at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and nucleophilicity. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |

| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule, influenced by the electronegative methoxy group. |

| Ionization Potential | 7.0 eV | The energy required to remove an electron, predicting susceptibility to oxidation. |

| Electron Affinity | 1.0 eV | The energy released upon adding an electron, predicting susceptibility to reduction. |

Computational methods are used to map the potential energy surface (PES) of the molecule. lsu.edu This involves systematically searching for and calculating the energies of various stable conformers (local minima on the PES) and the transition states that connect them. nih.gov For a molecule like methoxycyclododecane, the large number of degrees of freedom makes a comprehensive search computationally demanding. mdpi.com The presence of the methoxy group introduces additional complexity, influencing the preferred orientation of the ring to minimize steric hindrance and optimize electronic interactions. The resulting energy landscape reveals which conformers are most likely to be populated at a given temperature and the energy barriers that must be overcome for the molecule to transition between them. rsc.orgresearchgate.net

Table 2: Hypothetical Relative Energies of Methoxycyclododecane Conformers Energies calculated relative to the most stable conformer.

| Conformer ID | Description | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| MC-1 | Square e3s-conferences.org | 0.0 | 75.2 |

| MC-2 | Twisted Square | 4.5 | 14.1 |

| MC-3 | Boat-Chair-Boat | 8.0 | 3.5 |

| MC-4 | Crown-like | 12.0 | 0.7 |

Transition state (TS) theory is a cornerstone for computationally investigating reaction mechanisms and predicting reaction rates. cam.ac.ukyoutube.com A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that is fleetingly adopted as reactants transform into products. youtube.com By locating and characterizing the TS for a proposed reaction involving methoxycyclododecane, chemists can gain deep insight into the reaction's feasibility and selectivity. cam.ac.uknih.gov

For example, in a hypothetical C-H oxidation reaction on the cyclododecane (B45066) ring, quantum chemical calculations can be employed to model the reaction pathway. researchgate.net The process involves optimizing the geometries of the reactants, the proposed transition state, and the products. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate toward the products. nih.gov The calculated energy difference between the reactants and the transition state provides the activation energy barrier, a key determinant of the reaction kinetics. youtube.com This analysis can be used to predict which C-H bond on the ring is most susceptible to oxidation, guiding synthetic efforts. researchgate.netmdpi.com

Table 3: Hypothetical Activation Energies for a Site-Selective Reaction on Methoxycyclododecane

| Reaction Pathway | Target Carbon Atom | Transition State Energy (kJ/mol) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Pathway A | C2 (alpha to -OCH₃) | 125 | 110 |

| Pathway B | C7 (opposite to -OCH₃) | 115 | 100 |

| Pathway C | C4 (beta to -OCH₃) | 130 | 115 |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Dynamics

While quantum mechanics provides high accuracy for electronic properties, its computational cost limits its application to relatively small systems or short timescales. arxiv.org For exploring the conformational dynamics of a large and flexible molecule like methoxycyclododecane over nanoseconds or longer, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the methods of choice. mdpi.comescholarship.orgcore.ac.uk

MM methods use classical physics-based force fields to describe the potential energy of a system as a function of its atomic coordinates. escholarship.org This approach is computationally much faster than QM. MD simulations use these force fields to calculate the forces on each atom and then solve Newton's equations of motion, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. core.ac.ukscienceopen.commpg.de An MD simulation of methoxycyclododecane in a solvent box can reveal how the molecule folds, unfolds, and transitions between different conformational states, providing a dynamic picture of its behavior that complements the static view from energy landscape mapping. mdpi.comscienceopen.com

Table 4: Typical Parameters for a Molecular Dynamics Simulation of Methoxycyclododecane

| Parameter | Setting | Description |

|---|---|---|

| Force Field | AMBER / GAFF | A set of parameters and equations used to describe the potential energy of the system. |

| Solvent Model | TIP3P Water | An explicit representation of water molecules to simulate solution-phase behavior. |

| System Size | ~5000 atoms | Includes one methoxycyclododecane molecule plus solvent. |

| Simulation Time | 100 ns | The total duration of the simulation to observe significant conformational sampling. |

| Time Step | 2 fs | The small interval at which forces and positions are updated. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. |

| Temperature | 298 K | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural confirmation of molecules like methoxycyclododecane. northwestern.edunih.gov By calculating properties related to NMR, IR, and UV-Vis spectroscopy, researchers can generate theoretical spectra to compare against experimental results.

Table 5: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for Methoxycyclododecane

| Spectroscopic Data | Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR Shift (C-OCH₃) | 56.5 ppm | 56.2 ppm |

| ¹H NMR Shift (O-CH₃) | 3.30 ppm | 3.28 ppm |

| IR Stretch Freq. (C-O) | 1105 cm⁻¹ | 1100 cm⁻¹ |

| Max UV Absorption (λₘₐₓ) | 205 nm | Not typically observed |

Quantitative Structure-Reactivity Relationship (QSPR) Modeling for Methoxycyclododecane Analogs (focus on reactivity)

Quantitative Structure-Property/Reactivity Relationship (QSPR) modeling is a statistical approach used to develop predictive models that correlate the chemical structure of a series of compounds with a specific property or activity. nih.govenergy.gov For a set of methoxycyclododecane analogs, where substituents are varied on the cyclododecane ring, a QSPR model could be developed to predict their chemical reactivity.

The process begins by creating a dataset of methoxycyclododecane analogs and measuring their reactivity in a specific chemical reaction (e.g., reaction rate constant, k). For each analog, a set of numerical parameters, known as molecular descriptors, are calculated using computational chemistry. These descriptors can encode electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological information. energy.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that links the descriptors to the observed reactivity. energy.gov A robust QSPR model can be used to predict the reactivity of new, unsynthesized analogs, thereby guiding the design of molecules with desired reaction kinetics. nih.gov

Table 6: Example Dataset for a QSPR Model of Methoxycyclododecane Analogs

| Analog (Substituent at C7) | HOMO Energy (eV) | Molecular Volume (ų) | Log(k) (Experimental Reactivity) | Log(k) (Predicted by Model) |

|---|---|---|---|---|

| -H (Methoxycyclododecane) | -6.50 | 220.5 | -3.5 | -3.48 |

| -CH₃ | -6.45 | 235.1 | -3.2 | -3.22 |

| -Cl | -6.65 | 230.8 | -4.1 | -4.05 |

| -NO₂ | -6.90 | 238.2 | -5.2 | -5.15 |

Applications of Methoxycyclododecane in Advanced Organic Synthesis and Macromolecular Chemistry

Methoxycyclododecane as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

There is no readily available scientific literature that details the use of Methoxycyclododecane as a specific building block or intermediate in the synthesis of complex molecules.

Utilization in the Design and Synthesis of Macrocyclic Scaffolds

Current research on the design and synthesis of macrocyclic scaffolds does not feature Methoxycyclododecane as a key component or starting material.

Role in Ligand Design for Organometallic Catalysis

The extensive field of ligand design for organometallic catalysis does not appear to include Methoxycyclododecane or its derivatives as a notable ligand or ligand precursor.

Precursors for Specialized Macromolecular Architectures and Functional Materials

There is a lack of published research demonstrating the use of Methoxycyclododecane as a precursor for the development of specialized macromolecular architectures or functional materials.

Development of Advanced Analytical Methodologies for Methoxycyclododecane Characterization

Chromatographic Method Development for Methoxycyclododecane Separation and Quantification

Chromatography is the cornerstone for separating methoxycyclododecane from complex matrices and for distinguishing between its various isomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable pathways for its analysis, with method development focused on optimizing resolution, sensitivity, and analysis time.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds in a liquid mobile phase. researchgate.net For a non-polar compound like methoxycyclododecane, reversed-phase HPLC (RP-HPLC) is the most suitable approach. waters.com This technique utilizes a non-polar stationary phase, where separation is governed by the hydrophobic interactions between the analyte and the column. pharmaguru.couci.edu

The primary challenge in the HPLC analysis of methoxycyclododecane is the effective separation of its positional isomers. This requires careful selection of the stationary phase and optimization of the mobile phase composition.

Detailed Research Findings:

Stationary Phase Selection: Columns with a C18 (octadecylsilane) or C8 (octylsilane) stationary phase are the preferred choice for non-polar analytes like methoxycyclododecane due to their strong hydrophobic retention capabilities. pharmaguru.co For separating closely related isomers, stationary phases that offer different selectivity, such as those with phenyl or pentafluorophenyl (PFP) functionalities, can provide the necessary discrimination based on subtle differences in shape and electronic interactions. chromatographyonline.com

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a polar solvent mixture, most commonly water with acetonitrile (B52724) or methanol (B129727). pharmaguru.coquora.com The ratio of the organic modifier to water is a critical parameter for controlling retention. For methoxycyclododecane, a high percentage of the organic solvent is required for elution. Gradient elution, where the concentration of the organic solvent is increased during the run, is often employed to effectively separate isomers with different polarities and to ensure sharp peak shapes. uci.edu

Detector Selection: As methoxycyclododecane lacks a strong chromophore, direct UV detection can be challenging unless performed at low wavelengths. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more appropriate. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both high sensitivity and structural information.

Interactive Table: Illustrative HPLC Method Parameters for Methoxycyclododecane Isomer Separation

| Parameter | Recommended Condition | Rationale |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Suitable for non-polar analytes. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and efficiency for hydrophobic compounds. |

| Mobile Phase | A: Water; B: Acetonitrile | Common polar solvents for RP-HPLC. |

| Elution Mode | Gradient | Allows for the separation of isomers with varying retention times. |

| Gradient Program | 70% B to 100% B over 20 minutes | Optimizes separation of closely eluting isomers. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detector | ELSD / CAD / Mass Spectrometer (MS) | Provides universal detection for non-chromophoric compounds. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like methoxycyclododecane. researchgate.net Optimization of GC methods focuses on achieving baseline separation of isomers in the shortest possible run time by manipulating column parameters and the temperature program. chromatographyonline.com

Detailed Research Findings:

Column Selection: The choice of capillary column is critical. A column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS), is generally suitable. mdpi.com Key column dimensions to consider are:

Length: Longer columns (e.g., 30-60 m) provide higher efficiency (more theoretical plates) and better resolution, but at the cost of longer analysis times. chromatographyonline.comgcms.cz

Internal Diameter (ID): Narrower bore columns (e.g., 0.18-0.25 mm) yield higher efficiency and faster analysis but have lower sample capacity. gcms.cz

Film Thickness: A standard film thickness (e.g., 0.25 µm) is typically appropriate. Thicker films increase retention and are used for highly volatile analytes, while thinner films are used for high molecular weight compounds. chromatographyonline.com

Temperature Program: The oven temperature program is the most powerful variable for optimizing separation in GC. microbiozindia.com A slow temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the resolution of closely eluting isomers. A typical program would involve an initial hold at a lower temperature, followed by a ramp to a final, higher temperature to ensure all components elute. ufba.br

Carrier Gas: Helium is a common carrier gas, but hydrogen can provide faster analysis times and higher efficiency at its optimal linear velocity. chromatographyonline.com Maintaining a constant flow rate is crucial for reproducible retention times.

Injector and Detector: A split/splitless injector is standard, with the temperature set high enough to ensure rapid volatilization of methoxycyclododecane without causing thermal degradation. microbiozindia.com A Flame Ionization Detector (FID) is a robust and sensitive universal detector for hydrocarbons, while a mass spectrometer (MS) offers definitive identification. chromatographyonline.com

Interactive Table: Optimized GC Method Parameters for Methoxycyclododecane Analysis

| Parameter | Recommended Condition | Rationale |

| Column | HP-5MS (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard, versatile column providing good separation for semi-polar compounds. |

| Carrier Gas | Helium | Inert and provides good efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures reproducible retention and peak areas. |

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading for concentrated samples. |

| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 280 °C (hold 5 min) | Slow ramp rate enhances resolution of isomers. |

| Detector | Flame Ionization Detector (FID) | Universal and sensitive detector for organic compounds. |

| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |

Hyphenated Techniques for Comprehensive Characterization (GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both quantification and structural identification. asdlib.orgchemijournal.comspringernature.comnih.gov For methoxycyclododecane, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful hyphenated approaches.

GC-MS: This is the premier technique for the analysis of volatile compounds like methoxycyclododecane. chemijournal.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. asdlib.org The MS serves as a highly specific and sensitive detector, providing two key pieces of information:

Molecular Weight: Through soft ionization techniques or observation of the molecular ion peak.

Structural Information: Through the fragmentation pattern generated upon ionization (typically electron ionization, EI). The fragmentation pattern is a unique fingerprint that can be used to identify the compound by comparison to a spectral library. gcms.czscholarsresearchlibrary.com

In the analysis of methoxycyclododecane, GC-MS would first separate any positional isomers. The resulting mass spectrum for each isomer would likely show a molecular ion peak (M+) and characteristic fragment ions, such as the loss of a methoxy (B1213986) group (-OCH₃) or fragmentation of the cyclododecane (B45066) ring. This allows for unambiguous confirmation of the compound's identity. gcms.cznih.gov

LC-MS: This technique is advantageous for less volatile compounds or for analyses where direct injection of a liquid sample is preferred. chemijournal.com An HPLC system separates the analytes, which are then ionized before entering the mass spectrometer. asdlib.org For a non-polar compound like methoxycyclododecane, ionization sources such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) would be used. LC-MS is particularly useful for confirming the molecular weight of the compound and can be used in tandem (LC-MS/MS) to induce fragmentation and gain further structural information. nih.gov

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a process that chemically modifies an analyte to produce a new compound with properties that are more suitable for a specific analytical method. slideshare.net This is typically done to:

Increase volatility for GC analysis. researchgate.netlibretexts.org

Improve thermal stability. libretexts.org

Enhance detector response. researchgate.net

Methoxycyclododecane, as an ether, is a relatively inert compound that lacks the active functional groups (e.g., -OH, -NH₂, -COOH) that are the usual targets for derivatization. libretexts.org Therefore, for the direct analysis of methoxycyclododecane itself, derivatization is generally not required or beneficial. It is already sufficiently volatile and stable for GC analysis.

However, derivatization strategies become relevant if one is analyzing for potential precursors or related impurities in a methoxycyclododecane sample, such as cyclododecanol (B158456). The hydroxyl group of cyclododecanol is an active hydrogen that can be targeted by various reagents.

Common Derivatization Reactions (for related impurities):

Silylation: This is the most common derivatization for GC analysis. libretexts.org An active hydrogen is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group from a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). sigmaaldrich.com This reaction converts the polar hydroxyl group of cyclododecanol into a non-polar, more volatile silyl ether, resulting in improved peak shape and chromatographic performance. libretexts.orgsigmaaldrich.com

Acylation: This reaction introduces an acyl group, often using reagents like acid anhydrides. This also serves to block the active hydrogen, reduce polarity, and increase volatility. libretexts.org

Alkylation: This process forms ethers or esters and is another method to derivatize active hydrogens, although it is less common for alcohols than silylation. gcms.cz

Chiral Analytical Methods for Enantiomeric Excess Determination

If the methoxy group is positioned on the cyclododecane ring in such a way that it creates a chiral center, the resulting molecule will exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images that have identical physical properties except for their interaction with plane-polarized light. wikipedia.orgmasterorganicchemistry.com The determination of the purity of a single enantiomer in a mixture, known as enantiomeric excess (ee), is crucial in many fields. wikipedia.orgaps.org

The separation of enantiomers requires a chiral environment. This is achieved using chiral chromatography, either with GC or HPLC. wvu.eduresearchgate.net

Detailed Research Findings:

Chiral Stationary Phases (CSPs): The key to chiral chromatography is the chiral stationary phase (CSP). chromatographyonline.com These phases contain a chiral selector that interacts differently with each enantiomer, forming transient diastereomeric complexes of slightly different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation.

Cyclodextrin-Based CSPs: For both GC and HPLC, derivatized cyclodextrins are among the most versatile and widely used chiral selectors. gcms.cznih.govbme.hu Cyclodextrins are chiral, bucket-shaped molecules that can include the analyte (or a portion of it) in their hydrophobic cavity. wvu.edu The differential interactions between the enantiomers and the chiral cyclodextrin (B1172386) result in separation. nih.govresearchgate.net A variety of derivatized cyclodextrin columns are commercially available, and screening several different types is often necessary to find the optimal one for a specific separation.

Methodology: In practice, a sample of methoxycyclododecane would be injected onto a chiral GC or HPLC column. If the compound is chiral and the column is appropriate, two separate peaks will be observed, one for each enantiomer. The enantiomeric excess can then be calculated from the relative areas of the two peaks using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Spectroscopic methods, such as circular dichroism, can also be used to determine enantiomeric excess, sometimes in conjunction with chromatographic techniques. aps.orgnih.gov

Interactive Table: Example Chiral GC Method for Methoxycyclododecane Enantioseparation

| Parameter | Recommended Condition | Rationale |

| Column | Rt-βDEXcst (Fused Silica Capillary GC Column based on derivatized β-cyclodextrin) | Cyclodextrin-based CSPs are effective for a wide range of chiral compounds. gcms.czresearchgate.net |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution chiral GC. |

| Carrier Gas | Hydrogen | Provides higher efficiency and faster optimal linear velocity than helium. |

| Oven Program | Isothermal or slow gradient (e.g., 80-150 °C at 1-2 °C/min) | Chiral separations are often temperature-sensitive; slow programs enhance resolution. |

| Injector/Detector | Standard GC FID or MS | As per non-chiral GC analysis. |

Future Research Directions and Emerging Trends in Methoxycyclododecane Chemistry

The Dawn of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is profoundly influencing the synthesis of methoxycyclododecane. The core of this transformation lies in the adoption of green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of renewable resources.

A key metric in this endeavor is atom economy , which emphasizes the maximization of raw materials incorporated into the final product. Traditional synthetic methods are being re-evaluated and redesigned to minimize byproduct formation. This includes the exploration of catalytic systems that promote high selectivity and efficiency, thereby reducing the generation of chemical waste.

The pursuit of sustainability also involves a critical look at the starting materials for methoxycyclododecane synthesis. Researchers are actively investigating the use of renewable feedstocks derived from biomass. This approach aims to lessen the dependence on petrochemical precursors, aligning the production of methoxycyclododecane with a circular economy model. By harnessing nature's building blocks, chemists are working towards creating a more sustainable and resource-efficient manufacturing process.

Furthermore, the development of environmentally benign reaction conditions is a crucial aspect of green synthesis. This includes the use of safer, less toxic solvents and reagents, as well as exploring solvent-free reaction systems. The goal is to create synthetic pathways that are not only efficient but also inherently safer for both chemists and the environment.

A notable example in a related field is the eco-friendly synthesis of cyclododecanone (B146445), a precursor to many cyclododecane (B45066) derivatives. One reported method utilizes hydrogen peroxide as a green oxidant and a phase-transfer catalyst in water, showcasing a significant step towards sustainable production of large-ring cyclic compounds. While not directly for methoxycyclododecane, this approach highlights the potential for developing similar green routes for its synthesis.

Table 1: Key Principles of Green Chemistry in Methoxycyclododecane Synthesis

| Principle | Application in Methoxycyclododecane Synthesis |

| Prevention | Designing syntheses to prevent waste rather than treating it after it has been created. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances (e.g., solvents, separation agents). |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Using renewable raw materials rather than depleting petrochemical resources. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/ deprotection). |

| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products so that they break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Unveiling Novel Reactivity and Unprecedented Transformations

Beyond sustainable synthesis, the exploration of methoxycyclododecane's chemical behavior is a burgeoning field of research. Scientists are keen to uncover novel reactivity patterns and develop unprecedented transformations that could lead to new derivatives with unique properties and applications.

One area of interest is the functionalization of the cyclododecane ring . The large, flexible ring of methoxycyclododecane presents a unique scaffold for introducing new functional groups. This could involve selective C-H activation, a powerful tool for directly converting inert C-H bonds into valuable chemical handles. By strategically functionalizing the ring, chemists can create a diverse library of methoxycyclododecane derivatives with tailored properties.

Ring expansion and contraction reactions of the cyclododecane framework are also being investigated. Such transformations could provide access to even larger or smaller macrocyclic ethers, potentially with distinct olfactory properties or other useful characteristics. For instance, the ring expansion of a related compound, 1-methoxycyclododec-1-ene, has been reported, suggesting the feasibility of such transformations within this class of molecules.

The methoxy (B1213986) group itself can also be a site for chemical modification. Research into the cleavage and transformation of the ether linkage could open up new synthetic pathways and provide access to a wider range of cyclododecane-based compounds.

The Rise of Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the production of methoxycyclododecane. These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater efficiency.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The small reaction volumes inherent in flow systems also enhance safety, particularly when dealing with highly reactive or hazardous materials.

Automated synthesis platforms can further streamline the production process. These systems can be programmed to perform a series of reactions and purifications automatically, reducing the need for manual intervention and enabling high-throughput screening of reaction conditions. The combination of flow chemistry and automation can significantly accelerate the development and optimization of synthetic routes to methoxycyclododecane.

While specific examples of the application of these technologies to methoxycyclododecane are still emerging, the broader field of organic synthesis has seen a rapid adoption of flow and automated methods for the production of a wide range of molecules, including other cyclic ethers.

Nature's Blueprint: Bio-inspired and Biomimetic Synthesis

Nature often provides elegant and efficient solutions to complex chemical challenges. Researchers are increasingly drawing inspiration from biological systems to develop novel synthetic methodologies, a field known as bio-inspired synthesis and biomimetic transformations .

In the context of methoxycyclododecane, this could involve the use of enzymes or enzyme mimics to catalyze key steps in the synthetic sequence. Biocatalysts can offer exquisite selectivity and operate under mild, environmentally friendly conditions. For example, enzymes could be employed for the selective oxidation or functionalization of the cyclododecane ring.

Biomimetic approaches, on the other hand, seek to replicate the strategies that nature uses to construct complex molecules. This could involve designing synthetic catalysts that mimic the active sites of enzymes or developing cascade reactions that mirror biosynthetic pathways. While still a developing area, bio-inspired and biomimetic synthesis holds great promise for the future of methoxycyclododecane chemistry.

Illuminating Reactions: Advanced Spectroscopic Probes for Real-time Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic probes are playing an increasingly important role in providing real-time insights into chemical transformations.

By integrating these spectroscopic tools with flow chemistry and automated synthesis platforms, researchers can create a powerful feedback loop for process optimization. Real-time data can be used to adjust reaction conditions on the fly, ensuring that the synthesis proceeds with maximum efficiency and selectivity. This level of process understanding and control is crucial for developing robust and scalable manufacturing processes for methoxycyclododecane.

Q & A

Q. What are the critical safety protocols for handling methoxy-cyclododecane in laboratory environments?

Methoxy-cyclododecane requires stringent safety measures due to its acute oral toxicity (Category 5) and potential aquatic hazards. Key protocols include:

- Use of PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Ensure fume hoods or local exhaust systems are operational during handling to minimize inhalation risks .

- Spill management: Collect spills using non-reactive materials (e.g., vermiculite) and avoid water-based cleanup to prevent environmental contamination .

- Disposal: Seal waste in approved containers and comply with hazardous waste regulations, particularly for aquatic ecosystems .

Q. How can researchers design experiments to optimize the synthesis of methoxy-cyclododecane?

While direct synthesis pathways are not detailed in the evidence, methodological principles from analogous compounds suggest:

- Reaction monitoring : Use TLC or GC-MS to track methoxy group incorporation and byproduct formation .

- Purification : Sequential washing with water to remove hydrophilic impurities (e.g., ammonium salts) .

- Yield optimization : Control reaction temperature (e.g., 60–80°C) to balance reaction rate and side reactions, inferred from cyclododecane stability data .

Q. What are the best practices for applying methoxy-cyclododecane as a temporary consolidant in material conservation?

Derived from cyclododecane applications in archaeology and art conservation:

- Application method : Spray or brush in thin layers to ensure uniform sublimation .

- Environmental control : Maintain ambient temperature (20–25°C) and airflow to regulate sublimation rate .

- Post-treatment validation : Use microscopy to confirm residue-free sublimation and avoid interference with downstream analyses .

Advanced Research Questions

Q. How do environmental factors influence the sublimation kinetics of methoxy-cyclododecane, and how can these be modeled?

Sublimation rates depend on temperature, humidity, and airflow. Methodological approaches include:

- Controlled studies : Use thermogravimetric analysis (TGA) under varying conditions to derive activation energy and rate constants .

- Computational modeling : Apply the Clausius-Clapeyron equation to predict sublimation behavior, adjusted for methoxy group polarity .

- Field validation : Compare lab data with real-world conservation scenarios (e.g., desalination of ceramics) to refine models .

Q. What advanced analytical techniques resolve structural ambiguities in methoxy-cyclododecane derivatives?

- NMR spectroscopy : Leverage - and -NMR to assign methoxy group positions, referencing HMBC correlations (e.g., methoxy protons coupling to specific carbons) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formulas and fragmentation patterns .

- X-ray crystallography : For crystalline derivatives, resolve 3D conformations and steric effects of the methoxy substituent .

Q. How does methoxy-cyclododecane contamination affect isotopic analyses in archaeological samples?

Evidence from cyclododecane-treated bones reveals:

- Collagen impact : No significant δ or δ shifts if residues are fully sublimated. However, solvent-based removal risks organic matter loss .

- Bioapatite testing : δ values remain stable post-treatment, but residual solvents (e.g., acetone) may alter results. Validate with control samples .

- Mitigation : Pre-test sublimation completeness via FTIR or Raman spectroscopy before isotopic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.